molecular formula C10H14BrNO5S B4463408 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B4463408
M. Wt: 340.19 g/mol
InChI Key: IQXYVNABLBAOTD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a hydroxyethyl group, and two methoxy groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxybenzenesulfonamide, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or 2-bromoethanol to introduce the hydroxyethyl group. This reaction is usually carried out under basic conditions using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and antimicrobial activity.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the hydroxyethyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
  • 4-bromo-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide
  • 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenecarboxamide

Uniqueness

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and a hydroxyethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds that lack one or more of these groups.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO5S/c1-16-8-6-10(9(17-2)5-7(8)11)18(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXYVNABLBAOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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